molecular formula C17H24N2O B1327367 Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone CAS No. 898762-60-2

Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone

Cat. No.: B1327367
CAS No.: 898762-60-2
M. Wt: 272.4 g/mol
InChI Key: COYVEHKOZWIXFN-UHFFFAOYSA-N
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Description

Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone (CAS 898762-60-2) is a chemical compound supplied for research and development purposes. This compound features a molecular formula of C17H24N2O and a molecular weight of 272.39 . It is identified by the SMILES string O=C(c2ccccc2CN1CCN(C)CC1)C3CCC3 and the InChIKey COYVEHKOZWIXFN-UHFFFAOYSA-N . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other personal use. All information provided is for research purposes only.

Properties

IUPAC Name

cyclobutyl-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-18-9-11-19(12-10-18)13-15-5-2-3-8-16(15)17(20)14-6-4-7-14/h2-3,5,8,14H,4,6-7,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYVEHKOZWIXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643904
Record name Cyclobutyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-60-2
Record name Cyclobutyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Data Table: Summary of Reaction Parameters

Method Catalyst Solvent Temperature Yield (%) Purification
General Synthetic Route PTSA/Lewis acid DCM/Ethanol Reflux ~70–85 Recrystallization
Acid-Catalyzed Tandem Reaction PTSA DCM 40–50 °C ~84 Column Chromatography
Industrial Continuous Flow Automated Various Controlled >90 HPLC
Cyclopropyl Precursor Method PTSA DCM 50–80 °C ~68–84 Recrystallization

Notes on Optimization

  • The choice of solvent significantly impacts reaction yield and selectivity; polar solvents like ethanol enhance reactivity.
  • Catalysts such as PTSA are preferred due to their ability to facilitate both nucleophilic addition and ring transformation steps.
  • Continuous monitoring via spectroscopic methods (e.g., NMR, Raman) is crucial for understanding reaction kinetics and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Sodium Borohydride Reduction Rates of Cycloalkyl Phenyl Ketones at 0°C

Cycloalkyl Group Relative Rate Constant (Acetophenone = 1.0)
Cyclopropyl 0.12
Cyclobutyl 0.23
Cyclopentyl 0.36
Cyclohexyl 0.25

Key Findings :

  • Cyclobutyl derivatives exhibit higher reactivity than cyclopropyl analogs due to reduced angular strain .
  • The cyclopentyl group shows the highest reactivity, likely due to optimal ring strain and conformational flexibility.
  • Cyclohexyl derivatives display lower reactivity than cyclopentyl, possibly due to increased steric hindrance .

Triethylsilane Reduction Kinetics

  • Cyclobutyl phenyl ketone reduces faster than cyclopropyl phenyl ketone with triethylsilane, producing phenylcyclobutylmethane as a major product.
  • Reaction media (aqueous trifluoroacetic acid vs. CCl₄-TFA) show negligible differences in outcomes, emphasizing the role of ring strain over solvent effects.

Substituent Variations on the Phenyl Ring

The 2-(4-methylpiperazinomethyl) substituent distinguishes this compound from analogs with different nitrogen-containing groups.

Table 2: Comparison of Piperazine, Pyrrolidine, and Thiomorpholine Derivatives

Compound Name Substituent Molecular Weight (g/mol) CAS Number
This compound 4-Methylpiperazine 272.39 898762-60-2
Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone Pyrrolidine 243.35 898776-99-3
Cyclobutyl 2-(thiomorpholinomethyl)phenyl ketone Thiomorpholine 283.44 898782-54-2

Key Findings :

  • Piperazine derivatives (e.g., 898762-60-2) are bulkier and more polar due to the additional nitrogen atom, enhancing solubility in polar solvents .

Norrish-Yang Cyclization

  • Cyclobutyl phenyl ketones undergo photolysis via thermally reversible Norrish-Yang (NY) cyclization, yielding 2-substituted phenyl analogs as major products.
  • NY cyclization is compatible with electron-poor/neutral substrates but less effective for electron-rich systems (e.g., vinyl or furyl derivatives).

Computational and Theoretical Insights

  • Molecular orbital calculations predict weaker C–C bond strengths in cyclobutyl phenyl ketones compared to cyclopentyl analogs, aligning with observed higher reactivity .
  • Angular strain in the cyclobutane ring increases electron density at the ketone carbonyl, enhancing susceptibility to nucleophilic attack .

Biological Activity

Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutyl group, a phenyl ring, and a piperazine derivative. Its molecular formula is typically represented as C15H20N2O, indicating the presence of two nitrogen atoms which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been suggested that the compound may act as a modulator of G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways related to metabolic processes and neurological functions .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Properties : The compound has been explored for its potential in cancer therapy, particularly due to its ability to induce apoptosis in cancer cell lines through specific signaling pathways.
  • Neurological Effects : Given its structure, it may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of specific bacterial strains,
AnticancerInduces apoptosis in various cancer cell lines,
Neurological EffectsPotential modulation of neurotransmitter systems,

Case Study: Anticancer Activity

A study conducted on the anticancer properties of this compound demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways leading to programmed cell death. The compound showed IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further drug development.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited bacteriostatic activity at lower concentrations, with potential applications in treating infections caused by resistant strains.

Q & A

Q. What experimental techniques are effective in monitoring the reduction of the ketone group in Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone?

Infrared (IR) spectroscopy is a robust method for tracking ketone reduction. The disappearance of the carbonyl stretching vibration (~1680 cm⁻¹) and the emergence of O-H (3400–3600 cm⁻¹) and C-O (950–1010 cm⁻¹) bands confirm successful reduction. Sodium borohydride, which does not absorb in the carbonyl region, ensures minimal spectral interference. Reaction progress can also be validated via second-order kinetic plots for reproducibility within 5% error .

Q. What are the best practices for synthesizing this compound derivatives with high purity?

Key steps include:

  • Solvent selection : Use aprotic solvents (e.g., ether, THF) for sodium borohydride reductions to minimize side reactions.
  • Workup : Distill off alcohols post-reaction under vacuum to isolate products.
  • Purification : Column chromatography or recrystallization ensures high purity. For structural analogs, nucleophilic substitution on the phenyl ring requires base catalysis (e.g., NaOH) and stoichiometric control of amines or thiols .

Advanced Research Questions

Q. How does the cyclobutyl ring’s strain influence the compound’s reactivity in reduction reactions?

Cyclobutyl strain alters reaction kinetics. At 0°C, cyclobutyl phenyl ketone reacts with sodium borohydride at 0.23× the rate of acetophenone (reference rate = 1.0). Reduced angular strain in larger rings (e.g., cyclopentyl, cyclohexyl) increases reactivity (0.36 and 0.25, respectively). Computational models suggest strain redistribution to the ketonic carbon lowers hydride affinity, slowing cyclopropyl analogs (0.12× rate) .

Q. How can computational chemistry predict bond dissociation energies (BDEs) for cyclobutyl phenyl ketones?

Semiempirical molecular orbital (MO) methods (e.g., AM1) or density functional theory (DFT) calculate heats of formation (ΔHf°) for reactants and products. BDEs are derived via:

BDE=ΔHf(products)ΔHf(reactants)\text{BDE} = \Delta H_f^\circ(\text{products}) - \Delta H_f^\circ(\text{reactants})

For example, cyclobutyl phenyl ketone’s C-C BDE aligns with experimental values when compared to cycloalkyl analogs. Trends correlate with ring stability: cyclopentyl > cyclohexyl > cyclobutyl .

Q. How do reaction media influence product distribution in the reduction of cyclobutyl phenyl ketones?

Triethylsilane in trifluoroacetic acid (TFA) yields phenylcyclobutylmethane, while carbon tetrachloride-TFA mixtures produce 2-phenylcyclopentyl trifluoroacetate. Media acidity and silane equivalents dictate pathway selectivity (e.g., ring-opening vs. reduction). Identical products across media suggest silane’s role outweighs solvent effects .

Q. How to resolve contradictions in reported reaction rates of cycloalkyl phenyl ketones with sodium borohydride under varying temperatures?

Kinetic discrepancies arise from conformational strain and temperature-dependent transition states. At 0°C, cyclopropyl phenyl ketone’s high strain reduces reactivity (0.12× rate), but cyclopentyl’s lower strain increases it (0.36×). Advanced models (e.g., Eyring equation) can quantify activation parameters (ΔH‡, ΔS‡) to reconcile data .

Q. What role does the 4-methylpiperazinomethyl substituent play in modulating biological interactions?

The piperazine moiety enhances solubility and hydrogen-bonding potential, improving membrane permeability. Compared to cyclobutyl variants, oxetane or ketone bioisosteres increase permeability (e.g., RRCK values from 0.1 × 10⁻⁶ to 15.6 × 10⁻⁶ cm/s). Computational docking studies can map interactions with enzymes/receptors .

Q. How do nucleophilic substitution reactions on the phenyl ring vary with 4-methylpiperazinomethyl substitution?

The electron-donating 4-methylpiperazinomethyl group activates the phenyl ring toward electrophilic substitution. For example, chlorine substituents undergo displacement by amines/thiols under mild basic conditions (e.g., NaOH, 25°C). Steric hindrance from the piperazine ring may slow meta-substitution compared to para positions .

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